Xylose 1-phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xylose 1-phosphate typically involves the phosphorylation of galactose. This can be achieved through enzymatic methods using galactokinase or chemical methods involving phosphorylation reagents such as phosphoric acid or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound often relies on biotechnological processes, utilizing microbial fermentation to produce galactose, which is then phosphorylated using specific enzymes. This method is preferred due to its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
Xylose 1-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form galactonic acid derivatives.
Reduction: Reduction reactions can convert it into galactitol derivatives.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include galactonic acid, galactitol, and various substituted galactose derivatives .
Scientific Research Applications
Xylose 1-phosphate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It plays a role in the metabolism of galactose and is involved in the Leloir pathway.
Medicine: It is studied for its potential role in metabolic disorders such as galactosemia.
Mechanism of Action
The compound exerts its effects primarily through its involvement in the Leloir pathway, where it is phosphorylated by galactokinase to form galactose-1-phosphate. This intermediate is then converted into glucose-1-phosphate, which enters glycolysis or glycogenesis. The molecular targets include enzymes such as galactokinase and galactose-1-phosphate uridylyltransferase .
Comparison with Similar Compounds
Similar Compounds
Glucose-6-phosphate: Similar in structure but derived from glucose.
Mannose-6-phosphate: Another monosaccharide phosphate involved in glycosylation processes.
Fructose-6-phosphate: Involved in glycolysis and gluconeogenesis.
Uniqueness
Xylose 1-phosphate is unique due to its specific role in the metabolism of galactose and its involvement in the Leloir pathway, distinguishing it from other monosaccharide phosphates .
Properties
CAS No. |
15892-22-5 |
---|---|
Molecular Formula |
C5H11O8P |
Molecular Weight |
230.11 g/mol |
IUPAC Name |
[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-2-1-12-5(4(8)3(2)7)13-14(9,10)11/h2-8H,1H2,(H2,9,10,11)/t2-,3+,4-,5?/m1/s1 |
InChI Key |
ILXHFXFPPZGENN-IOVATXLUSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
Synonyms |
xylose 1-phosphate xylose 1-phosphate, (alpha-D)-isome |
Origin of Product |
United States |
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